molecular formula C11H19NO5 B15223791 (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Cat. No.: B15223791
M. Wt: 245.27 g/mol
InChI Key: SQAMEQQMXRHVTC-NSHDSACASA-N
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Description

(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids, including this compound, can be optimized by controlling reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the morpholine ring’s properties are advantageous .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1

InChI Key

SQAMEQQMXRHVTC-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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